molecular formula C8H11BrN2 B062208 3-bromo-N,5,6-trimethylpyridin-2-amine CAS No. 161091-52-7

3-bromo-N,5,6-trimethylpyridin-2-amine

Cat. No. B062208
CAS RN: 161091-52-7
M. Wt: 215.09 g/mol
InChI Key: KYYRTMBRDUTKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N,5,6-trimethylpyridin-2-amine is a compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential application in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The exact mechanism of action of 3-bromo-N,5,6-trimethylpyridin-2-amine is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Its herbicidal and fungicidal activity may be due to its ability to disrupt the biosynthesis of essential molecules in plant pathogens. Its potential use as a therapeutic agent for the treatment of Alzheimer's disease may be due to its ability to inhibit the formation of amyloid-beta plaques in the brain.
Biochemical and Physiological Effects:
3-bromo-N,5,6-trimethylpyridin-2-amine has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells. It has also been shown to possess antioxidant activity and to inhibit the formation of reactive oxygen species. Additionally, it has been shown to possess anti-inflammatory activity and to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N,5,6-trimethylpyridin-2-amine in lab experiments include its high yield and purity, its potent activity against several cancer cell lines, and its potential application in various fields. However, its limitations include its limited solubility in aqueous solutions, its potential toxicity, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several possible future directions for the research on 3-bromo-N,5,6-trimethylpyridin-2-amine. One possible direction is to investigate its potential use as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to explore its potential application in the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its potency and selectivity against cancer cells.

Synthesis Methods

The synthesis of 3-bromo-N,5,6-trimethylpyridin-2-amine can be achieved through several methods. One of the most common methods is the reaction of 2-amino-3-bromopyridine with trimethyl orthoformate in the presence of a catalyst. Another method involves the reaction of 2-amino-3-bromopyridine with trimethyl orthoacetate in the presence of a base. Both methods result in the formation of 3-bromo-N,5,6-trimethylpyridin-2-amine with high yield and purity.

Scientific Research Applications

3-bromo-N,5,6-trimethylpyridin-2-amine has been extensively studied for its potential application in various fields. In the pharmaceutical industry, it has been shown to exhibit potent antitumor activity against several cancer cell lines. It has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. In the agrochemical industry, it has been shown to possess herbicidal and fungicidal activity against several plant pathogens. Additionally, it has been investigated for its potential use as a building block in the synthesis of novel materials with unique properties.

properties

CAS RN

161091-52-7

Product Name

3-bromo-N,5,6-trimethylpyridin-2-amine

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

3-bromo-N,5,6-trimethylpyridin-2-amine

InChI

InChI=1S/C8H11BrN2/c1-5-4-7(9)8(10-3)11-6(5)2/h4H,1-3H3,(H,10,11)

InChI Key

KYYRTMBRDUTKTK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1C)NC)Br

Canonical SMILES

CC1=CC(=C(N=C1C)NC)Br

synonyms

2-Pyridinamine,3-bromo-N,5,6-trimethyl-

Origin of Product

United States

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